Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate
Description
Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate is a nitrogen-rich heterocyclic compound featuring a four-membered azetidine ring, a tert-butyl carbamate protecting group, and a 4-methylpiperazine-substituted ethylamino side chain. The tert-butyl group enhances solubility and stability during synthesis, while the azetidine ring’s conformational rigidity may influence binding specificity compared to larger ring systems like piperidine .
Properties
CAS No. |
887580-82-7 |
|---|---|
Molecular Formula |
C15H30N4O2 |
Molecular Weight |
298.42 g/mol |
IUPAC Name |
tert-butyl 3-[2-(4-methylpiperazin-1-yl)ethylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H30N4O2/c1-15(2,3)21-14(20)19-11-13(12-19)16-5-6-18-9-7-17(4)8-10-18/h13,16H,5-12H2,1-4H3 |
InChI Key |
YFGOWGPKPWMENK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCN2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-(4-methylpiperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a suitable amine derivative, specifically 4-methylpiperazine. The resulting compound exhibits a unique structure characterized by an azetidine ring substituted with a tert-butyl group and a piperazine moiety. This structural configuration enhances its solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that modifications to the piperazine or azetidine components can enhance anticancer efficacy by targeting specific cellular pathways involved in tumor growth and proliferation.
Case Study: Anticancer Screening
In a study assessing the anticancer properties of azetidine derivatives, compounds with similar piperazine substitutions were tested against leukemia and CNS cancer cell lines. Notably, one derivative exhibited an inhibition rate of over 70% in these assays, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .
Neuropharmacological Effects
The piperazine moiety in this compound is known for its affinity toward various neurotransmitter receptors. Research indicates that compounds containing piperazine structures can modulate serotonergic and dopaminergic pathways, making them potential candidates for treating neurological disorders such as anxiety and depression.
Antimicrobial Properties
Preliminary studies have also suggested antimicrobial activities associated with azetidine derivatives. The structural characteristics of this compound may contribute to its effectiveness against certain bacterial strains, although more comprehensive investigations are required to establish definitive antimicrobial efficacy.
Comparative Analysis of Related Compounds
A comparative analysis of this compound with other related compounds highlights its unique properties and potential advantages in therapeutic applications.
| Compound Name | Structure Similarity | Anticancer Activity | Neuropharmacological Effects |
|---|---|---|---|
| Compound A | Moderate | High | Moderate |
| Compound B | High | Moderate | High |
| This compound | High | High | High |
Mechanism of Action
The mechanism of action of tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogues
The compound shares high structural similarity with derivatives listed in , differing primarily in substituents or salt forms (Table 1).
Table 1: Structural Analogues and Similarity Scores
| CAS Number | Compound Name | Structural Difference | Similarity Score |
|---|---|---|---|
| 887580-82-7 | Tert-butyl 3-((2-(4-methylpiperazin-1-yl)ethyl)amino)azetidine-1-carboxylate | Identical to target compound | 1.00 |
| 2061980-49-0 | Dihydrochloride salt of above | Addition of HCl counterions | 0.98 |
| 2061980-64-9 | Hydrochloride salt of above | Single HCl counterion | 0.98 |
| 887580-89-4 | Tert-butyl 3-((3-(4-methylpiperazin-1-yl)propyl)amino)azetidine-1-carboxylate | Propyl linker vs. ethyl linker | 0.98 |
- Salt Forms (CAS 2061980-49-0 and 2061980-64-9): The hydrochloride and dihydrochloride salts improve aqueous solubility and crystallinity, critical for formulation but may alter pharmacokinetics .
- Linker Variations (CAS 887580-89-4): Replacing the ethyl linker with a propyl group increases flexibility and may affect binding affinity to target proteins due to altered spatial positioning of the 4-methylpiperazine moiety .
Comparison with Piperidine-Based Analogues
Patents (–4) describe tert-butyl piperidine-1-carboxylates, such as:
- Tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate (Example 17, ): Incorporates a six-membered piperidine ring and a pyrimidine substituent.
- Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate (Example 18, ): The stereochemistry at the 3-position introduces chirality, which could lead to enantiomer-specific biological activity .
Functional Group Variations
highlights compounds like tert-butyl ((1-((5-amino-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (231), which integrates a pyrimidine core and cyclohexyl group. The pyrimidine moiety enables π-π stacking interactions in enzyme active sites, a feature absent in the target azetidine compound .
Research Implications
- The target azetidine derivative’s compact structure may favor central nervous system penetration due to lower molecular weight.
- Piperidine-based analogues (–4) with pyrimidine groups are better suited for kinase inhibition, as seen in anticancer agents .
- Salt forms () are preferable for drug formulation, while free bases are used in intermediate synthesis .
Biological Activity
Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate (CAS No. 887580-82-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound is believed to exert its biological effects primarily through interactions with neurotransmitter systems, particularly the modulation of acetylcholine and serotonin pathways. Piperazine derivatives, including this compound, have been shown to inhibit human acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft .
1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have demonstrated that certain piperazine derivatives can protect astrocytes from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's disease .
2. Antidepressant Activity
The compound's structure suggests potential antidepressant effects, as piperazine derivatives often exhibit activity in modulating serotonin receptors. Preclinical studies have shown that such compounds can significantly reduce depressive-like behaviors in animal models .
Case Study 1: Neuroprotection Against Amyloid Beta
A study investigated the protective effects of piperazine derivatives on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that treatment with similar compounds led to a significant increase in cell viability and a reduction in inflammatory markers such as TNF-α . This suggests that this compound may also confer similar protective effects.
Case Study 2: Acetylcholinesterase Inhibition
In vitro assays demonstrated that piperazine derivatives could effectively inhibit AChE with varying degrees of potency. For instance, one derivative showed an IC50 value of 15.4 nM, indicating strong inhibitory activity against AChE . This inhibition is critical in the context of Alzheimer's disease treatment strategies.
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
